molecular formula C19H25NO B1673156 Hexapradol CAS No. 15599-37-8

Hexapradol

Cat. No.: B1673156
CAS No.: 15599-37-8
M. Wt: 283.4 g/mol
InChI Key: ZVRZJTRBWTVKOJ-UHFFFAOYSA-N
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Preparation Methods

Hexapradol can be synthesized through various methods. One common synthetic route involves the reaction of benzophenone with an appropriate Grignard reagent to form a tertiary alcohol, which is then aminated to yield this compound . The reaction conditions typically involve the use of solvents like ether and the presence of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Hexapradol undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which Hexapradol exerts its effects involves its interaction with the central nervous system. It is believed to act as a psychostimulant by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine . The exact molecular targets and pathways involved in its action are not fully understood, but it is thought to modulate the activity of neurotransmitter receptors and transporters.

Properties

CAS No.

15599-37-8

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-amino-1,1-diphenylheptan-1-ol

InChI

InChI=1S/C19H25NO/c1-2-3-6-15-18(20)19(21,16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18,21H,2-3,6,15,20H2,1H3

InChI Key

ZVRZJTRBWTVKOJ-UHFFFAOYSA-N

SMILES

CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Canonical SMILES

CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexapradol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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